(+)-Copalol
CAS No.: 10395-43-4
Cat. No.: VC20972264
Molecular Formula: C20H34O
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10395-43-4 |
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Molecular Formula | C20H34O |
Molecular Weight | 290.5 g/mol |
IUPAC Name | (E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
Standard InChI | InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |
Standard InChI Key | NERNKRPBSOBEHC-ATPOGHATSA-N |
Isomeric SMILES | C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES | CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Canonical SMILES | CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Introduction
Chemical Structure and Properties
(+)-Copalol is a labdane diterpene derivative with the molecular formula C₂₀H₃₄O . Its IUPAC name is (E)-5-[(1R,4aR,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol . The compound features a bicyclic core structure characteristic of labdane diterpenes with specific stereochemistry at positions 9 and 10.
Physical and Chemical Properties
The comprehensive physicochemical profile of (+)-copalol is presented in Table 1, highlighting its key properties that influence its behavior in biological systems and chemical reactions.
Table 1: Physical and Chemical Properties of (+)-Copalol
Structural Characteristics
(+)-Copalol is characterized by a bicyclic decalin system (rings A and B) with a specific 9,10-anti configuration in the trans-decalin skeleton . The structure contains two key double bonds: an exocyclic methylene at position 8(17) and an E-configured double bond at position 13 in the side chain . The molecule terminates with a primary alcohol group at position 15, which is crucial for its biological function and synthetic utility . This specific stereochemistry distinguishes (+)-copalol from other stereoisomers such as syn-copalol or ent-copalol, which possess different configurations at key stereogenic centers.
Biosynthesis and Natural Occurrence
Biosynthetic Pathways
(+)-Copalol plays a central role in diterpene biosynthesis as the alcohol component of copalyl diphosphate, a key intermediate in the biosynthesis of labdane-type diterpenes . The biosynthetic pathway begins with geranylgeranyl diphosphate (GGPP), which undergoes cyclization by class II diterpene synthases (such as copalyl diphosphate synthases, CPS) to form copalyl diphosphate . This intermediate can then be dephosphorylated to form copalol or further transformed by class I diterpene synthases to generate more complex diterpene structures.
Recent research has characterized specific enzymes involved in this pathway. For example, in cyanobacteria, enzymes like Cpt11 (a class II terpene synthase) catalyze the formation of syn-copalyl diphosphate from GGPP . Similarly, in Scoparia dulcis, the enzyme SdCPS2 has been identified as catalyzing the cyclization of GGPP to syn-copalyl diphosphate, while SdKSL2mut can convert this intermediate to syn-copalol .
Natural Sources
(+)-Copalol and its stereoisomers have been isolated from various plant sources. Ent-copalol, a stereoisomer of (+)-copalol, is found exclusively in green chiretta (Andrographis paniculata) and serves as an important precursor to the synthesis of the medicinal compound andrographolide . Syn-copalol has been reported in the fungus Monascus purpureus and the plant Zanthoxylum nitidum .
Chemical Synthesis
Total Synthesis Approaches
Several approaches for the total synthesis of (+)-copalol and its stereoisomers have been developed. One notable method involves the total synthesis of racemic (±)-syn-copalol from a known racemic lactone in 8 steps . Another approach utilizes epoxy trienylsilane cyclizations to synthesize both (+)-9,10-syn- and (+)-9,10-anti-copalol .
These synthetic strategies provide access to all four copalol derivatives [(+)-3, (-)-3, and (±)-5] that are required for the biosynthetic study of polycyclic diterpenes . The development of efficient synthetic routes to these compounds is crucial for exploring their biological activities and potential applications.
Biotechnological Production
Recent advances in biotechnology have enabled the de novo biosynthesis of ent-copalol in microorganisms. A groundbreaking study reported the successful production of ent-copalol in Saccharomyces cerevisiae through metabolic engineering . This approach involved:
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Selection of S. cerevisiae as the chassis strain due to its endogenous mevalonate pathway and dephosphorylases
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Construction of a strain capable of synthesizing GGPP by strengthening mevalonate pathway genes and weakening competing pathways
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Screening and identification of ApCPS2 from A. paniculata, which produced ent-CPP exclusively
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Optimization of ApCPS2 through saturation mutation
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Further optimization of acetyl-CoA supply and fusion-expression of key enzymes
Through these strategies, researchers achieved a titer of 35.6 mg/L of ent-copalol, the highest reported to date . This represents a significant advancement in the biotechnological production of diterpenes and provides a platform for further exploration of terpenoid biosynthesis.
ADMET Properties and Biological Significance
ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of (+)-copalol have been characterized using computational methods. Table 2 presents the predicted ADMET properties of the compound.
Table 2: ADMET Properties of (+)-Copalol
Biological Significance
(+)-Copalol serves as a key intermediate in the biosynthesis of labdane-type diterpenes, many of which possess important biological activities. Its stereoisomer, ent-copalol, is particularly significant as a precursor to andrographolide, a compound with documented anti-inflammatory, antiviral, and anticancer properties .
The recent characterization of diterpene synthases that produce copalol derivatives in various organisms has expanded our understanding of terpenoid biosynthesis. For example, the identification of a pair of diterpene synthases (Cpt11 and Cts11) from the cyanobacterium Scytonema tolypothrichoides has revealed a unique biosynthetic pathway involving a 1,6-proton shift and ring expansion to form a seven-membered ring .
Current Research and Future Perspectives
Recent advances in understanding the biosynthesis and chemistry of (+)-copalol have opened new avenues for research and applications. The development of efficient synthetic routes and biotechnological production methods has made this compound more accessible for further studies.
The crystal structure of Cts11, a class I diterpene synthase from cyanobacteria, has been solved at a resolution of 1.76 Å, providing insights into the mechanism of diterpene formation . Site-directed mutagenesis experiments have identified key amino acid residues that affect product specificity, leading to the formation of new diterpene structures . These findings demonstrate the potential for engineering enzymes to produce novel diterpenes with potentially useful properties.
The successful de novo biosynthesis of ent-copalol in yeast represents a significant advancement in terpenoid metabolic engineering . This platform strain can serve as a basis for further pathway analysis of andrographolide and its derivatives, as well as for the synthesis of other pharmaceutical intermediates.
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